molecular formula C13H14N2O3 B2415104 3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 775304-06-8

3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B2415104
CAS No.: 775304-06-8
M. Wt: 246.266
InChI Key: ZYGDISPYCSVBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is an organic compound with the molecular formula C13H14N2O3 It is characterized by the presence of a benzoic acid moiety attached to a 1,2,4-oxadiazole ring, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. For instance, tert-butylamidoxime can be activated by p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to form the nitrile oxide intermediate, which then reacts with 4-aminobenzonitrile in dimethylformamide (DMF) to yield the desired oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or the benzoic acid moiety.

    Substitution: The tert-butyl group or other substituents on the oxadiazole ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, while the benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to its specific combination of the oxadiazole ring, tert-butyl group, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)12-14-10(15-18-12)8-5-4-6-9(7-8)11(16)17/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGDISPYCSVBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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